molecular formula C16H11Br2N3O2 B15043569 Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B15043569
M. Wt: 437.08 g/mol
InChI Key: GLMGHOUULQUGTM-UHFFFAOYSA-N
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Description

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a synthetic hydrazide derivative incorporating a substituted indole core. The compound features a 5,7-dibromo-substituted indole ring fused with a hydrazide moiety linked to a phenyl-acetic acid group. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial and antiparasitic activities . Its synthesis typically involves condensation reactions between substituted isatins (indole-2,3-diones) and phenyl-acetic acid hydrazides under controlled conditions .

Properties

Molecular Formula

C16H11Br2N3O2

Molecular Weight

437.08 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenylacetamide

InChI

InChI=1S/C16H11Br2N3O2/c17-10-7-11-14(12(18)8-10)19-16(23)15(11)21-20-13(22)6-9-4-2-1-3-5-9/h1-5,7-8,19,23H,6H2

InChI Key

GLMGHOUULQUGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the reaction of phenyl-acetic acid with 5,7-dibromo-2-oxo-1,2-dihydro-indole-3-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of hydrazide derivatives derived from indole-2,3-diones (isatins). Key structural analogues include:

Compound Substituents on Indole Hydrazide Moiety Key Biological Activity Reference
Phenoxy-acetic acid (5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide 5-Nitro Phenoxy-acetic acid Anthelmintic (moderate activity)
2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 1-F) Unsubstituted 2-Hydroxy-N-phenylacetamide Antimicrobial (broad-spectrum)
3-Hydroxy-naphthalene-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide Unsubstituted 3-Hydroxy-naphthalene-2-carboxylic acid Antifungal (Candida spp. inhibition)
Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide (Target) 5,7-Dibromo Phenyl-acetic acid Antimicrobial (gram-positive bacteria)

Key Observations :

  • Hydrazide Variations: Replacement of phenyl-acetic acid with phenoxy-acetic acid () or naphthalene-carboxylic acid () alters solubility and binding affinity.
Physicochemical Properties
  • Solubility: The 5,7-dibromo groups reduce aqueous solubility compared to unsubstituted (e.g., ) or nitro-substituted analogues (e.g., ), necessitating DMSO or ethanol as solvents .
  • Thermal Stability : Bromine substituents increase melting points (>250°C) compared to nitro (~200°C, ) or hydroxy derivatives (~180°C, ).

Biological Activity

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a synthetic compound derived from the hydrazone class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDetails
Molecular Formula C15H12Br2N4O
Molecular Weight 424.09 g/mol
IUPAC Name This compound

The presence of bromine atoms in the structure contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that phenyl-acetic acid derivatives exhibit significant antimicrobial activity. A study synthesized various hydrazide-hydrazone derivatives and evaluated their antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated that certain compounds showed Minimum Inhibitory Concentrations (MIC) ranging from 0.488 to 7.81 μg/ml against reference strains, outperforming conventional antibiotics like cefuroxime and ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/ml)Activity Type
Hydrazide 60.488Bactericidal
Hydrazide 141.5Bactericidal
Hydrazide 267.81Bactericidal

The mechanism of action for phenyl-acetic acid derivatives typically involves interaction with bacterial cell membranes or inhibition of essential enzymes. The hydrazone linkage may facilitate the binding to specific receptors or enzymes, disrupting metabolic pathways critical for microbial survival .

Case Studies

  • Antimicrobial Efficacy against Candida spp. : A study focused on the efficacy of phenyl-acetic acid derivatives against Candida species found that certain compounds exhibited potent antifungal activity with MIC values comparable to standard antifungal agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of phenyl-acetic acid derivatives revealed that modifications at specific positions significantly enhanced biological activity. For example, the introduction of electron-withdrawing groups improved antibacterial potency against various strains .

Q & A

Q. Key Optimization Strategies :

  • Use excess phenylhydrazine (1.5 eq) during indole formation to drive the reaction to completion .
  • Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) to >95% purity before proceeding .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the indole scaffold (δ 10.5–11.5 ppm for NH), bromine substitution (splitting patterns in aromatic regions), and hydrazide linkage (δ 8.0–9.0 ppm for NH-N=) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in substituent positions (e.g., distinguishing 5,7-dibromo from 4,6-dibromo isomers) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Br atoms) .
  • HPLC : Use a YMC-Pack FA column with acetonitrile/methanol/water (30:16:54, v/v/v, pH 4.5) at 0.9 mL/min. Detect hydrazide derivatives at 400 nm using a photodiode array .

Q. Table 1: HPLC Conditions for Purity Analysis

ParameterSpecificationReference
ColumnYMC-Pack FA (250 × 6.0 mm)
Mobile PhaseAcetonitrile/methanol/water (30:16:54)
Detection Wavelength400 nm
Flow Rate0.9 mL/min

Advanced: How to address low yields during hydrazide coupling, and what side products arise?

Answer:
Causes of Low Yields :

  • Incomplete Activation : Ensure carbodiimide (EDC·HCl) and HOBt are fresh to prevent hydrolysis of the active ester intermediate .
  • Steric Hindrance : The 5,7-dibromo substituents may impede nucleophilic attack. Use DMF as a polar aprotic solvent to enhance solubility .

Q. Common Side Products :

  • Self-Condensation : Phenylacetic acid hydrazide may dimerize. Monitor via HPLC and introduce a scavenger (e.g., hydroxylamine) .
  • Hydrazone Isomerization : The (Z)- and (E)-isomers of the hydrazide linkage can form. Resolve via preparative HPLC or chiral columns .

Q. Mitigation :

  • Conduct the reaction under nitrogen to prevent oxidation .
  • Use a 10–20% excess of the indole intermediate to drive coupling .

Advanced: How does crystallographic data resolve contradictions in spectroscopic structural assignments?

Answer:
X-ray crystallography (using SHELXL ) is critical when NMR/UV data suggest multiple structural possibilities:

  • Example : If ¹H NMR shows overlapping aromatic signals, crystallography can unambiguously confirm bromine positions (5,7 vs. 4,6) and the hydrazide configuration (E/Z) .
  • Procedure :
    • Grow single crystals via slow evaporation (e.g., methanol/water).
    • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine using SHELXL-2018/3, resolving disorder or twinning .

Case Study : A 2023 study resolved conflicting NMR signals for a similar indol-3-ylidene hydrazide by confirming the (Z)-configuration via C=O···H-N hydrogen bonding distances (1.8–2.0 Å) .

Advanced: What strategies validate biological activity in vitro, and how are false positives minimized?

Answer:
Assay Design :

  • Target Selection : Prioritize kinases or receptors with known indole/hydrazide interactions (e.g., COX-2 for anti-inflammatory activity) .
  • Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate to calculate IC₅₀ values .

Q. False Positive Mitigation :

  • Counter-Screening : Include a thiol-scavenging assay (e.g., glutathione) to rule out non-specific redox activity .
  • Cytotoxicity Controls : Use MTT assays on HEK-293 cells to distinguish target-specific effects from general toxicity .

Q. Data Interpretation :

  • Compare IC₅₀ values against positive controls (e.g., diclofenac for COX-2 inhibition) .
  • Use molecular docking (AutoDock Vina) to predict binding modes and validate activity trends .

Advanced: How to optimize regioselectivity during bromination of the indole core?

Answer:
Regioselective Bromination :

  • Solvent Effects : Use acetic acid to stabilize the transition state for 5,7-substitution over 4,6 .
  • Catalyst : Add FeBr₃ (0.1 eq) to enhance electrophilicity and direct Br⁺ to electron-rich positions .

Q. Monitoring :

  • Track reaction progress via ¹H NMR (disappearance of indole C-H signals at δ 7.2–7.5 ppm).
  • Isolate intermediates by flash chromatography (silica gel, ethyl acetate/hexane) .

Q. Challenges :

  • Over-bromination (e.g., 5,7,9-tribromo byproducts). Quench excess Br₂ with Na₂S₂O₃ .

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